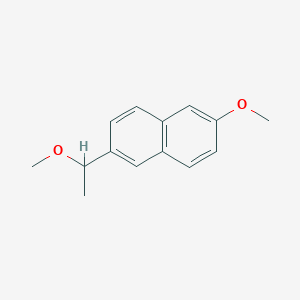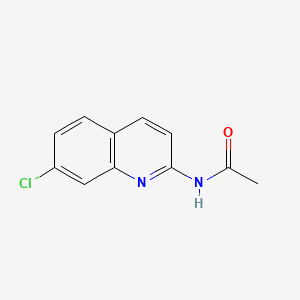![molecular formula C18H25N3Na2O8S B14112465 Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
Meropenem sodium carbonate [who-DD]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meropenem sodium carbonate is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Meropenem sodium carbonate works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of meropenem involves the condensation of l-Azabicyclo[3.2.0]hepta-2-ene-2-carboxylic acid with (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine to obtain diprotected meropenem. This is followed by deprotection and hydrogenation to obtain non-sterile meropenem trihydrate. The final step involves converting non-sterile meropenem trihydrate into sterile meropenem trihydrate using water, methanolic ammonia solution, and purging carbon dioxide gas .
Industrial Production Methods
Meropenem for injection is a sterile dry mixture of meropenem and sodium carbonate. It is prepared by mixing meropenem trihydrate with anhydrous sodium carbonate. The mixture is then lyophilized to produce a sterile powder for injection .
Análisis De Reacciones Químicas
Types of Reactions
Meropenem sodium carbonate undergoes various chemical reactions, including:
Oxidation: Meropenem can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Meropenem can undergo substitution reactions, particularly at the carbapenem ring.
Common Reagents and Conditions
Common reagents used in the reactions of meropenem sodium carbonate include hydrogen gas for hydrogenation, methanolic ammonia solution for deprotection, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions include various derivatives of meropenem, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Meropenem sodium carbonate is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
Mecanismo De Acción
Meropenem sodium carbonate exerts its effects by penetrating bacterial cells and interfering with the synthesis of vital cell wall components. This leads to the disruption of the bacterial cell wall and ultimately results in cell death. The compound targets penicillin-binding proteins (PBPs) within the bacterial cell wall synthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ertapenem: A carbapenem antibiotic with a longer half-life but less effective against Pseudomonas aeruginosa.
Doripenem: Similar to meropenem but with slightly different pharmacokinetic properties.
Uniqueness of Meropenem Sodium Carbonate
Meropenem sodium carbonate is unique due to its broad-spectrum activity, stability against β-lactamase enzymes, and effectiveness against a wide range of bacterial pathogens. It is also more resistant to degradation compared to other carbapenems, making it a preferred choice for treating severe bacterial infections .
Propiedades
Fórmula molecular |
C18H25N3Na2O8S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;carbonate |
InChI |
InChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1 |
Clave InChI |
SGVRKQURIVADFJ-OBZXMJSBSA-L |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.C(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Dimethylamino)prop-2-enoyl]-4-ethyl-7-hydroxy-8-methylchromen-2-one](/img/structure/B14112386.png)
![1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine](/img/structure/B14112393.png)
![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
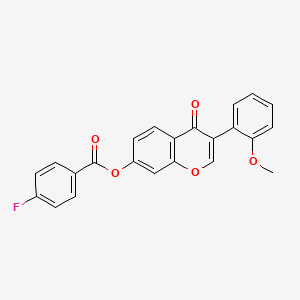
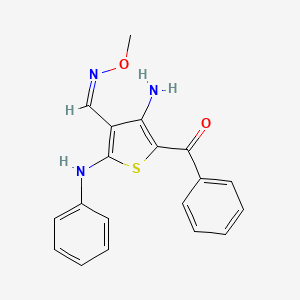
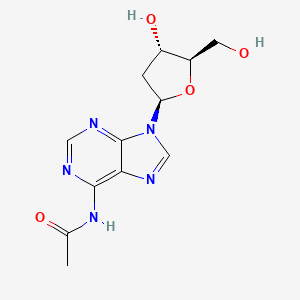
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)


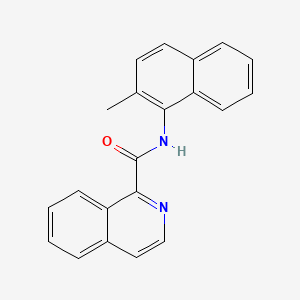
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
